molecular formula C18H13ClN4O3S2 B2363813 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide CAS No. 1797544-64-9

5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2363813
CAS No.: 1797544-64-9
M. Wt: 432.9
InChI Key: CPGOITZPWOMSAD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H13ClN4O3S2 and its molecular weight is 432.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Modified Aza Heterocycles: Research on aza heterocycles, closely related to the chemical structure of the compound , indicates advancements in the synthesis of derivatives with potential biological activities. A study by Tyrkov (2006) demonstrated how 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles can be modified to produce derivatives with potential biological applications (Tyrkov, 2006).

Applications in Antimicrobial and Antitubercular Agents

  • Potential as Antimicrobial and Antitubercular Agents: A study by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, which share a structural similarity with the compound , revealed their effectiveness as antimicrobial and antitubercular agents. This study underscores the potential of similar compounds in medical research and pharmaceutical applications (Shingare et al., 2022).

Anti-Inflammatory and Anti-Cancer Properties

  • Anti-Inflammatory and Anti-Cancer Potential: Research by Gangapuram and Redda (2009) on substituted N-benzamide/benzene sulfonamides, which are structurally related, showed promising results as anti-inflammatory and anti-cancer agents. This suggests that similar compounds might have potential applications in cancer treatment and inflammation management (Gangapuram & Redda, 2009).

Anticancer Activity in Tetrahydropyridine Derivatives

  • Synthesis and Anticancer Activity: Another study by Redda and Gangapuram (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, indicating the importance of these structures in developing anticancer agents. This research contributes to understanding the therapeutic potential of structurally related compounds (Redda & Gangapuram, 2007).

Synthesis of Heterocycles with Antimicrobial Properties

  • Antimicrobial Activity of Heterocycles: El‐Emary et al. (2002) investigated the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are relevant to the study of compounds like 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide, due to their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Photoluminescence and Structural Studies

  • Photoluminescence Properties: Bharti et al. (2013) conducted research on Hg(II) complexes of 1,3,4-oxadiazole derivatives, revealing their photoluminescence properties. This highlights the potential of similar compounds in material science and photonics (Bharti et al., 2013).

Apoptosis Induction in Cancer Treatment

  • Apoptosis Inducing Agents for Cancer Treatment: Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as an apoptosis inducer, emphasizing the role of similar structures in cancer treatment (Zhang et al., 2005).

Properties

IUPAC Name

5-chloro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S2/c19-15-7-8-17(27-15)28(24,25)23-14-6-2-1-4-12(14)10-16-21-18(22-26-16)13-5-3-9-20-11-13/h1-9,11,23H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGOITZPWOMSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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